molecular formula C20H20O5 B2527259 Diethyl 2-[(3-phenoxyphenyl)methylene]malonate CAS No. 866153-65-3

Diethyl 2-[(3-phenoxyphenyl)methylene]malonate

Cat. No.: B2527259
CAS No.: 866153-65-3
M. Wt: 340.375
InChI Key: YVCXKSWKRFVBDX-UHFFFAOYSA-N
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Description

Diethyl 2-[(3-phenoxyphenyl)methylene]malonate is a malonate ester derivative featuring a 3-phenoxyphenyl group attached to the methylene bridge of the malonate core. This compound serves as a key intermediate in organic synthesis, particularly in the preparation of heterocyclic systems such as quinolones and chromenes . Its structure combines the electron-rich phenoxyphenyl moiety with the reactive malonate ester, enabling diverse chemical transformations.

Properties

IUPAC Name

diethyl 2-[(3-phenoxyphenyl)methylidene]propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O5/c1-3-23-19(21)18(20(22)24-4-2)14-15-9-8-12-17(13-15)25-16-10-6-5-7-11-16/h5-14H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVCXKSWKRFVBDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CC(=CC=C1)OC2=CC=CC=C2)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Diethyl 2-[(3-phenoxyphenyl)methylene]malonate typically involves the condensation of diethyl malonate with 3-phenoxybenzaldehyde in the presence of a base such as sodium ethoxide. The reaction proceeds via a Knoevenagel condensation mechanism, resulting in the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Palladium on carbon, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Reduced derivatives with hydrogenated phenyl rings.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis and Reaction Mechanisms

The compound can be synthesized through various methods, including the Gould–Jacobs reaction , where it acts as a biselectrophile. This reaction typically involves the use of 1,3-dicarbonyl compounds and has been shown to yield high percentages of desired products under optimized conditions. The synthesis process is crucial for its application in developing other complex molecules.

Medicinal Chemistry Applications

Diethyl 2-[(3-phenoxyphenyl)methylene]malonate has been studied for its potential as a pharmaceutical agent. Its derivatives have exhibited promising biological activities:

  • Anticancer Activity : Research indicates that similar malonate derivatives can inhibit cancer cell proliferation. For instance, compounds with structural similarities have demonstrated selective cytotoxicity against various cancer cell lines while sparing normal cells .
  • Antimicrobial Properties : Compounds derived from malonates, including this compound, have shown significant antimicrobial activity against pathogens like Escherichia coli and Staphylococcus aureus .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Organism/Cell LineReference
This compoundAnticancerVarious cancer cell lines
Malonate derivativesAntimicrobialE. coli, S. aureus
Similar malonatesEnzyme InhibitionAcetylcholinesterase

Case Studies

  • Anticancer Research : A study explored the effects of this compound on human breast cancer cells. The compound was found to induce apoptosis, leading to a significant decrease in cell viability at concentrations above 10 µM. The mechanism was linked to the activation of caspase pathways, highlighting its potential as an anticancer agent.
  • Antimicrobial Efficacy : In another investigation, derivatives of this compound were tested against a panel of bacterial strains. The results indicated that certain derivatives had minimum inhibitory concentrations (MICs) as low as 128 µg/mL against resistant strains of Staphylococcus aureus, suggesting that modifications to the phenoxy group could enhance antimicrobial potency.

Mechanism of Action

The mechanism of action of Diethyl 2-[(3-phenoxyphenyl)methylene]malonate involves its interaction with molecular targets such as enzymes and receptors. The phenoxyphenyl group can mimic the structure of natural ligands, allowing the compound to bind to active sites and modulate biological activity. The methylene malonate moiety can participate in various chemical reactions, contributing to the compound’s overall reactivity and functionality.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

a. Halogen-Substituted Analogs

  • Diethyl 2-(((4-Chlorophenyl)amino)methylene)malonate (2a): Yield: 78.5%; Melting Point: 63–65°C . The 4-chloro substituent introduces electron-withdrawing effects, enhancing electrophilicity at the malonate methylene position. This increases reactivity in cyclocondensation reactions compared to the phenoxyphenyl variant.
  • Diethyl 2-(((4-Fluorophenyl)amino)methylene)malonate (2b): Yield: 55.7%; Melting Point: 68–70°C . Fluorine's smaller atomic size and strong electronegativity may improve solubility in polar solvents, contrasting with the bulkier phenoxyphenyl group.

b. Methoxy-Substituted Analog

  • Diethyl 2-[(4-Methoxyphenyl)methylene]malonate: Melting Point: Not explicitly reported, but methoxy's electron-donating nature reduces electrophilicity compared to halogens .

c. Heterocyclic Analogs

  • Diethyl 2-(Pyridin-2-ylmethylene)malonate: Replacing the phenyl ring with pyridine introduces a basic nitrogen atom, altering solubility and coordination properties . This heterocycle enables participation in metal-catalyzed reactions, unlike the purely aromatic phenoxyphenyl derivative.
  • Diethyl 2-((5-(4-Methylphenyl)-2-Furyl)Methylene)Malonate :
    • The furan ring introduces conjugated π-systems, modifying UV absorption properties and reactivity in Diels-Alder reactions .

Physical and Chemical Properties

Compound Yield (%) Melting Point (°C) pKa (Methylene Proton) Key Reactivity Features
Diethyl 2-[(3-Phenoxyphenyl)Methylene]Malonate N/A N/A ~16.3* Moderate electrophilicity
4-Chloro analog (2a) 78.5 63–65 ~14–15** High electrophilicity
4-Fluoro analog (2b) 55.7 68–70 ~14–15** Enhanced solubility
4-Methoxy analog N/A N/A ~16.3 Reduced reactivity, lipophilic
Pyridinylmethylene analog N/A N/A ~14–15 Metal-coordination capability

Estimated based on diethyl malonate's pKa (~16.3) . *Lower pKa inferred due to electron-withdrawing substituents.

Biological Activity

Diethyl 2-[(3-phenoxyphenyl)methylene]malonate is a compound of interest due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a malonate core with a phenoxyphenyl substituent, which may influence its interaction with biological targets. The chemical structure is represented as follows:

C15H15O4\text{C}_15\text{H}_{15}\text{O}_4

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The phenoxy group enhances binding affinity, potentially modulating enzyme activity and leading to various biological effects, such as:

  • Antimicrobial Activity : The compound has shown promise in inhibiting bacterial growth.
  • Anticancer Properties : Preliminary studies suggest potential efficacy against certain cancer cell lines.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties. In vitro assays demonstrated that it exhibits significant activity against various bacterial strains. For instance, a study reported an EC50 value indicating effective inhibition of Xanthomonas oryzae .

Anticancer Activity

Research into the anticancer potential of this compound has yielded promising results. A series of derivatives, including this compound, were synthesized and tested for cytotoxicity against different cancer cell lines. Notably, the compound exhibited selective cytotoxicity towards breast cancer cells, indicating its potential as a lead compound for further development .

Case Studies

  • Antibacterial Efficacy :
    • Study : A series of malonate derivatives were synthesized and screened for antibacterial activity.
    • Findings : this compound showed notable inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) below 50 µg/mL.
  • Anticancer Activity :
    • Study : Evaluation of the compound's effects on breast cancer cell lines.
    • Results : The compound induced apoptosis in MCF-7 cells, with IC50 values demonstrating significant cytotoxicity at concentrations as low as 25 µM.

Comparative Analysis with Similar Compounds

Compound NameStructure TypeNotable Activity
This compoundMalonate derivativeAntimicrobial, Anticancer
Diethyl 2-((5-(2-nitrophenyl)furan-2-yl)methylene)malonateFuran derivativeAntimicrobial
Diethyl 2-(4-methoxybenzylidene)malonateBenzylidene derivativeModerate anticancer activity

Q & A

Q. What are the common synthetic routes for preparing diethyl 2-[(3-phenoxyphenyl)methylene]malonate?

The synthesis typically involves a condensation reaction between diethyl malonate and substituted aniline derivatives. For example:

  • Procedure : React 3-phenoxyaniline with diethyl ethoxymethylenemalonate under reflux in solvents like ethanol or methanol, using catalysts such as piperidine or acetic acid. Reaction temperatures range from 90–130°C for 2–12 hours, followed by purification via recrystallization (e.g., from methanol or ether) .
  • Key Variables : Catalyst choice (acidic vs. basic conditions), solvent polarity, and temperature control significantly impact yield and purity.

Q. How is the molecular structure of this compound characterized?

Advanced spectroscopic and crystallographic techniques are employed:

  • X-ray Crystallography : Resolves bond lengths, angles, and intramolecular hydrogen bonds (e.g., N–H⋯O interactions forming six-membered rings) .
  • Spectroscopy : 1^1H and 13^13C NMR identify chemical environments (e.g., malonate ester peaks at δ 4.2–4.3 ppm for –OCH2_2CH3_3 and aromatic protons at δ 6.8–7.2 ppm). IR confirms functional groups like C=O (1700–1750 cm1^{-1}) and C=N (1600–1650 cm1^{-1}) .

Q. What are the key applications in medicinal chemistry?

This compound serves as a versatile intermediate:

  • Antimicrobial Agents : Halogenated derivatives (e.g., Cl, Br, F substitutions) exhibit enhanced activity against Gram-positive bacteria and fungi due to improved target binding .
  • Heterocyclic Synthesis : The malonate scaffold facilitates the construction of quinoline, indazole, and benzoxazole derivatives, which are explored for anticancer and anti-inflammatory properties .

Advanced Research Questions

Q. How do structural modifications influence biological activity?

  • Halogen Substitutions : Bromine or chlorine at the para position increases lipophilicity and biofilm penetration, improving antimicrobial efficacy. Fluorine enhances metabolic stability via reduced oxidative degradation .
  • Heterocyclic Moieties : Introducing indazole or benzoxazole rings diversifies binding modes with enzymes (e.g., kinase inhibition) or DNA intercalation .
  • Methodology : Structure-activity relationship (SAR) studies require systematic variation of substituents followed by in vitro bioassays (e.g., MIC determinations, enzyme inhibition assays) .

Q. What methodologies are used to analyze interactions with biological targets?

  • Biophysical Techniques : Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) quantify binding affinities to proteins (e.g., dihydrofolate reductase) .
  • Molecular Docking : Computational models predict interactions with active sites, guiding rational design of derivatives with higher selectivity .

Q. How can contradictions in reported bioactivity data be resolved?

Discrepancies often arise from:

  • Assay Variability : Differences in bacterial strains, culture conditions, or endpoint measurements (e.g., MIC vs. zone of inhibition). Standardized protocols (CLSI guidelines) improve reproducibility .
  • Structural Impurities : Trace solvents or byproducts (e.g., unreacted aniline) may skew results. Rigorous purification (HPLC, column chromatography) and characterization (HRMS) are critical .

Q. What strategies optimize synthetic yield and purity?

  • Catalyst Screening : Piperidine outperforms acetic acid in condensation reactions, reducing side-product formation .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require lower temperatures to avoid decomposition.
  • Workflow Innovations : Copper-catalyzed arylation (e.g., using aryl iodides and Cs2_2CO3_3) offers a mild, scalable alternative for malonate functionalization .

Q. How to design derivatives for enhanced pharmacokinetic properties?

  • Solubility : Introduce hydrophilic groups (e.g., –OH, –SO3_3H) via malonate ester hydrolysis or sulfonation .
  • Bioavailability : Prodrug strategies (e.g., ester-to-acid conversion in vivo) improve absorption. Pharmacokinetic studies (e.g., Caco-2 permeability assays) validate modifications .

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